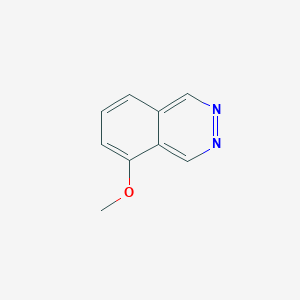

5-Methoxyphthalazine

Description

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5-methoxyphthalazine |

InChI |

InChI=1S/C9H8N2O/c1-12-9-4-2-3-7-5-10-11-6-8(7)9/h2-6H,1H3 |

InChI Key |

YNVFYJQPIBCORQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CN=NC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxyphthalazine and Its Functionalized Derivatives

Strategic Approaches to Phthalazine (B143731) Core Construction

The formation of the phthalazine ring system fundamentally relies on the construction of the pyridazine (B1198779) ring fused to a benzene (B151609) ring. The most common and versatile strategies involve the reaction of a 1,2-difunctionalized benzene derivative with a hydrazine-based reagent. bu.edu.eg The nature of the functional groups on the benzene precursor dictates the substitution pattern and oxidation state of the final phthalazine product. For the synthesis of 5-methoxyphthalazine, these strategies require starting materials derived from 3-methoxy-substituted benzene precursors, such as 3-methoxyphthalic acid or its derivatives.

Cyclocondensation reactions are powerful tools for building cyclic structures by combining two or more molecules with the concurrent loss of a small molecule like water. nih.gov In phthalazine synthesis, these reactions are categorized based on the number of components involved in the ring-forming step.

The most classical approach to the phthalazine core is a two-component [4+2] cyclocondensation. nih.gov This strategy involves the reaction between a four-atom fragment (C-Arene-C) and a two-atom nitrogen fragment (N-N). bu.edu.eg The C-Arene-C component is typically a 1,2-dicarbonyl benzene derivative, such as a phthalaldehyde, phthalic acid derivative, or 2-acylbenzoic acid. The N-N component is hydrazine (B178648) or one of its substituted derivatives. bu.edu.egresearchgate.net

To synthesize this compound or its corresponding phthalazinone, a 3-methoxy-substituted benzene precursor is required. For instance, the reaction of 3-methoxyphthalic anhydride (B1165640) with hydrazine hydrate (B1144303) would yield 5-methoxy-2,3-dihydrophthalazine-1,4-dione. This general methodology is widely employed for a variety of substituted phthalazinones. longdom.org

A more specialized type of [4+2] cycloaddition is the inverse-electron-demand Diels-Alder reaction. In one reported synthesis, a tetrazine was reacted with a dienophile to produce an adduct which, upon oxidation, yielded 5-hydroxyphthalazine. longdom.org Applying this logic, a suitably designed tetrazine and dienophile could potentially be used to construct the this compound skeleton.

Table 1: Examples of Two-Component Phthalazine Synthesis

| C-Arene-C Precursor | N-N Reagent | Product | Reference |

| Phthalic Anhydride | Hydrazine Hydrate | 2,3-Dihydrophthalazine-1,4-dione (Phthalhydrazide) | researchgate.netlongdom.org |

| Phthalimide | Hydrazine Hydrate | 2,3-Dihydrophthalazine-1,4-dione (Phthalhydrazide) | longdom.orglongdom.org |

| 2-Aroylbenzoic Acids | Hydrazine Hydrate | 4-Aryl-1(2H)-phthalazinones | longdom.org |

| 1-Aryl-3,2-benzoxazin-4-ones | Hydrazine | Bis-phthalazinone | longdom.orglongdom.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. scispace.com Several MCRs have been developed for the synthesis of complex, fused phthalazine systems, often based on a [3+2+1] cyclocondensation strategy. nih.gov

A common example is the one-pot, three-component reaction of phthalhydrazide (B32825) (which can be considered a pre-formed phthalazine synthon), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. longdom.orglongdom.orgscispace.com This reaction typically leads to the formation of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. longdom.orgscispace.com While this method does not directly produce simple this compound, it represents a sophisticated strategy for creating functionalized, polycyclic phthalazine structures. The reaction is often catalyzed by acids or bases. longdom.orglongdom.org

Table 2: Examples of Multi-Component Phthalazine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |

| Phthalhydrazide | Aromatic Aldehyde | Malononitrile | Cu(OTf)₂ | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | scispace.com |

| Phthalhydrazide | Aromatic Aldehyde | Malononitrile | p-Toluenesulfonic acid (PTSA) | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | longdom.orglongdom.org |

| Phthalhydrazide | Aromatic Aldehyde | Ethyl Cyanoacetate | Triethylamine (Et₃N) | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | longdom.orglongdom.org |

| Phthalimide | Hydrazine Hydrate | Aromatic Aldehyde | Nickel Chloride (NiCl₂) | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | longdom.orglongdom.org |

The condensation of hydrazine and its derivatives with ortho-disubstituted benzene precursors is the most fundamental and widely reported method for phthalazine synthesis. longdom.org This approach is particularly effective for producing phthalazin-1(2H)-ones, which are key intermediates for further functionalization. nih.gov

The cyclocondensation of 2-acylbenzoic acid derivatives with hydrazines is a robust and straightforward method for preparing 4-substituted phthalazin-1(2H)-ones. bu.edu.eg The reaction proceeds by initial condensation of hydrazine at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the heterocyclic ring. sci-hub.se

To obtain a 5-methoxy substituted phthalazinone via this route, one must start with a 2-acyl-3-methoxybenzoic acid. A relevant published example demonstrates the cyclization of 4-methoxy-2-(4-nitrobenzoyl)acetophenone with hydrazine, which after reduction, yields a phthalazine derivative, confirming the viability of using methoxy-substituted precursors. bu.edu.eg The reaction is typically carried out by refluxing the components in a suitable solvent like ethanol (B145695) or butanol. bu.edu.eg

Table 3: Synthesis of Phthalazinones from 2-Acyl Benzoic Acid Derivatives

| 2-Acyl Benzoic Acid Derivative | Hydrazine Derivative | Solvent/Conditions | Product | Reference |

| 2-Benzoylbenzoic acid | Hydrazine Sulfate/NaOH | Reflux | 4-Phenylphthalazin-1(2H)-one | sci-hub.se |

| 2-Acyl benzoic acids | Phenylhydrazine | Ethanol, Reflux | 2-Phenyl-4-substituted-phthalazin-1-ones | bu.edu.eg |

| 2-Aroylbenzoic acids | Hydrazine Hydrate | Acetic Acid | 4-Aryl-1(2H)-phthalazinones | longdom.org |

| 4-Methoxy-2-(4-nitrobenzoyl)acetophenone | Hydrazine | - | 4-Methoxy-substituted phthalazine | bu.edu.eg |

The reaction of phthalic acid derivatives, such as anhydrides and phthaloyl chlorides, with hydrazine is a cornerstone of phthalazine chemistry. longdom.orglongdom.org Phthaloyl chlorides, being highly reactive, readily react with hydrazine derivatives. For instance, the reaction of phthaloyl chloride with N-methyl acetophenone (B1666503) hydrazones has been reported to form 2,3-dihydrophthalazine-1,4-diones. longdom.org

An o-phthalic acid monomethyl ester chloride contains two electrophilic centers of differing reactivity: the highly reactive acid chloride and the less reactive ester. In a reaction with hydrazine, the nucleophile would preferentially attack the acid chloride to form an acylhydrazide intermediate. Subsequent intramolecular cyclization would involve the attack of the terminal nitrogen of the hydrazide onto the ester carbonyl, leading to the formation of the phthalazinone ring upon elimination of methanol. For the synthesis of 5-methoxyphthalazin-1(2H)-one, the required starting material would be 3-methoxyphthalic acid monomethyl ester chloride. This approach provides a controlled pathway to selectively form the phthalazinone ring system.

Transformations Utilizing Benzoxazinone (B8607429) Precursors

Benzoxazinone derivatives serve as versatile precursors for the synthesis of a variety of heterocyclic compounds, including phthalazinones. Both 3,2-benzoxazin-4-ones and 3,1-benzoxazin-4-ones can be effectively converted into the phthalazine scaffold.

Conversion from 3,2-Benzoxazin-4-ones

The reaction of 3,2-benzoxazin-4-ones with nitrogen-containing reagents is a well-established method for the synthesis of phthalazinone derivatives. The specific product obtained can be influenced by the reaction conditions. For instance, the treatment of 1-aryl-3,2-benzoxazin-4-ones with hydrazine hydrate in boiling pyridine (B92270) typically yields the corresponding phthalazinone derivatives. nih.gov However, conducting the same reaction in ethanol can lead to the formation of a bis-phthalazinone. youtube.com

Furthermore, fusing 3,2-benzoxazin-4-one with ammonium (B1175870) acetate (B1210297) at 115°C results in the formation of 4-aryl-1(2H)-phthalazinone. youtube.commdpi.com The reaction with p-toluidine (B81030) in refluxing ethanol also yields the corresponding 4-aryl-2-(4-methylphenyl) phthalazinone. youtube.commdpi.com While these methods have been demonstrated for various aryl-substituted benzoxazinones, the synthesis of 5-methoxyphthalazin-1(2H)-one would likely proceed from a correspondingly methoxy-substituted 3,2-benzoxazin-4-one precursor under similar reaction conditions. The general transformation is depicted in the scheme below:

Scheme 1: General Synthesis of Phthalazinones from 3,2-Benzoxazin-4-ones

Caption: The reaction of a 3,2-benzoxazin-4-one with hydrazine hydrate leads to the formation of a phthalazinone core structure.

A study on the synthesis of new 4-(2,4-dimethyl-phenyl)-2H-phthalazinone derivatives utilized a benzoxazinone derivative as a precursor, which was then reacted with hydrazine monohydrate or ammonium acetate to yield the phthalazinone. nih.gov

Synthetic Routes via 3,1-Benzoxazin-4-ones

3,1-Benzoxazin-4-ones are also valuable starting materials for the synthesis of phthalazinone derivatives. These compounds can undergo reactions with various nucleophiles to yield functionalized phthalazinones. For example, the reaction of a 3,1-benzoxazin-4-one derivative with thioglycolic acid in refluxing n-butanol has been shown to produce a 1-oxo-phthalazinyl thioglycolic acid derivative. youtube.commdpi.com Similarly, reacting a 3,1-benzoxazin-4-one with 2-aminopyridine (B139424) in refluxing n-butanol yields a 2-[2-(N-4-pyridyl-carboxamide) phenyl]-4-(4-bromophenyl) phthalazin-1-one. youtube.commdpi.com

The synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one has been achieved by reacting the acyl chloride derivative of N-phthaloylglycine with anthranilic acid, followed by cyclization with cyanuric chloride. wikipedia.org This benzoxazinone can then serve as a building block for more complex heterocyclic structures. Mechanochemical methods, such as solvent-assisted grinding with 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine, have also been developed for the efficient and rapid synthesis of substituted 4H-3,1-benzoxazin-4-ones from N-substituted anthranilic acids. researchgate.net

Regiospecific Synthesis of this compound and Analogs

Achieving regiospecificity is crucial in the synthesis of substituted phthalazines like the 5-methoxy derivative. Several strategies have been developed to control the position of functional groups on the phthalazine core.

Derivation from 2-Nitro-5-methoxybenzaldehyde Intermediates

The synthesis of phthalazines often involves the cyclization of a suitably substituted benzene derivative containing two adjacent functional groups that can react with hydrazine. A plausible route to this compound involves the use of a 2-nitro-5-methoxybenzaldehyde intermediate. While a direct synthesis from this specific precursor is not extensively documented, analogous reactions provide a strong basis for this pathway. For instance, 4-methoxy-2-(4-nitrobenzoyl)acetophenone can be cyclized with hydrazine to form a phthalazine derivative. nih.gov

The required 2-nitro-5-methoxybenzaldehyde can be synthesized from 2-hydroxy-5-methoxybenzaldehyde, which is commercially available or can be produced via the Reimer-Tiemann reaction on 4-methoxyphenol (B1676288) with a reported yield of 79%. mdpi.comgoogle.com The hydroxyl group can be converted to a nitro group through standard nitration procedures. Subsequent reaction of the 2-nitro-5-methoxybenzaldehyde with hydrazine hydrate would lead to the formation of the phthalazine ring, yielding this compound.

Controlled Lithiation and Subsequent Formylation Strategies

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. youtube.com A directing group on the aromatic ring, such as a methoxy (B1213986) group, can direct the deprotonation by a strong base like n-butyllithium to the adjacent ortho position. This creates a lithiated intermediate that can then be quenched with an electrophile to introduce a new functional group at a specific position.

For the synthesis of this compound, a potential strategy would involve the directed ortho-lithiation of a suitable methoxy-substituted aromatic precursor. For example, starting with a methoxy-substituted benzamide (B126), the amide group can act as the directing group for lithiation at the ortho position. Quenching this lithiated species with a formylating agent would introduce a formyl group. Subsequent cyclization of the resulting ortho-formyl benzamide with hydrazine would yield the desired 5-methoxyphthalazinone. While this specific application to this compound is a proposed route, the general methodology of directed ortho-lithiation is well-established for the synthesis of substituted aromatic compounds. nih.gov

Preparation of Key Halogenated Methoxyphthalazine Precursors (e.g., 1-Chloro-4-methoxyphthalazine)

Halogenated phthalazines are valuable intermediates as the halogen atom can be readily displaced by various nucleophiles to introduce a wide range of functional groups. The preparation of 1-chloro-4-methoxyphthalazine (B101043) is a key step in the synthesis of many 4-substituted methoxyphthalazine derivatives.

A general method for the synthesis of 1,4-dichlorophthalazines involves the treatment of phthalazin-1,4-diones with a chlorinating agent such as phosphorus trichloride (B1173362) in a suitable solvent like acetonitrile (B52724). mdpi.com To obtain 1-chloro-4-methoxyphthalazine, a likely precursor would be 4-methoxyphthalazin-1(2H)-one. This can be chlorinated using an agent like phosphorus oxychloride or trichlorophosphate to yield the desired 1-chloro-4-methoxyphthalazine. The reactivity of these chlorophthalazines has been demonstrated in their reactions with various nucleophiles, including active methylene compounds, nitrogen nucleophiles, and others, to produce a diverse library of phthalazine derivatives.

Table 1: Synthesis of 1,4-Dichlorophthalazine

| Starting Material | Reagents and Conditions | Product | Reference |

| Phthalazin-1,4-dione | Phosphorus trichloride, 4-dimethylaminopyridine, acetonitrile, 45°C then reflux | 1,4-Dichlorophthalazine | mdpi.com |

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is crucial for minimizing environmental impact and improving process efficiency. Key areas of development include the use of solvent-free reaction conditions and the application of heterogeneous catalysts.

Solvent-Free Reaction Environments

Solvent-free reaction conditions, often facilitated by microwave irradiation, offer significant advantages, including reduced reaction times, lower energy consumption, and the elimination of hazardous organic solvents. While specific examples for the solvent-free synthesis of this compound are not extensively documented in the reviewed literature, the synthesis of related phthalazine derivatives under these conditions provides a strong precedent. For instance, various 2H-indazolo[2,1-b]phthalazine-trione derivatives have been efficiently synthesized under solvent-free conditions using catalysts like dodecylphosphonic acid or silica (B1680970) sulfuric acid. longdom.org These one-pot, multi-component reactions demonstrate the feasibility of assembling complex heterocyclic systems without the need for traditional solvents. Microwave-assisted synthesis has also been employed for the rapid and efficient production of phthalazinedione derivatives, highlighting the potential of this technology for the green synthesis of the broader phthalazine class.

Development and Application of Heterogeneous Catalysts

Heterogeneous catalysts are instrumental in developing sustainable synthetic processes due to their ease of separation, reusability, and often milder reaction conditions. In the context of phthalazine synthesis, several heterogeneous catalytic systems have been reported. For example, silica sulfuric acid has been utilized as a recyclable solid acid catalyst for the solvent-free synthesis of 2H-indazolo[2,1-b]phthalazine-triones. longdom.org Similarly, dodecylphosphonic acid has proven to be an effective heterogeneous catalyst for the one-pot, three-component synthesis of related phthalazine derivatives under solvent-free conditions. longdom.org The development of metal-free heterogeneous catalysts is also a growing area of interest. Light-driven, catalyst-free domino reactions have been developed for the synthesis of functionalized phthalazines, offering a sustainable and efficient alternative to traditional methods. scispace.com While direct applications of these specific catalysts to this compound synthesis are yet to be detailed, these examples underscore the potential for developing tailored heterogeneous catalysts for its production.

Chemo- and Regioselective Derivatization of this compound

The functionalization of the this compound core is essential for modulating its physicochemical and biological properties. Nucleophilic aromatic substitution (SNAr) reactions on halogenated methoxyphthalazines are a cornerstone of this derivatization, allowing for the selective introduction of various substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a halogen, typically chlorine, at positions C1 or C4 of the phthalazine ring activates it towards nucleophilic attack. The electron-withdrawing nature of the phthalazine nitrogen atoms facilitates this reaction.

The displacement of a halogen atom by nitrogen and carbon nucleophiles is a common strategy for creating diverse libraries of phthalazine derivatives.

Amination: The reaction of a halogenated methoxyphthalazine with various amines can lead to the corresponding amino-substituted derivatives. While specific examples for 1-chloro-5-methoxyphthalazine are limited in the available literature, studies on analogous systems provide valuable insights. For instance, the amination of 3,6-dichloropyridazine (B152260) and other chloro-substituted heteroarenes with various amines has been studied, demonstrating the feasibility of such transformations. researchgate.net The reactivity in these SNAr reactions is influenced by the nature of the amine and the electronic properties of the heterocyclic core.

Alkylation: The introduction of alkyl groups can be achieved through SNAr reactions with appropriate carbanionic reagents or via other coupling methodologies. There is a lack of specific examples for the direct SNAr alkylation of halogenated methoxyphthalazines in the reviewed literature.

A representative reaction for amination is shown in Table 1.

| Starting Material | Reagent | Product | Reference |

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | p-Anisidine | 1-(p-Methoxyphenylamino)-4-(4-phenoxyphenyl)phthalazine | longdom.org |

Table 1: Example of Amination on a Halogenated Phthalazine Derivative

The incorporation of heterocyclic rings onto the phthalazine scaffold can significantly alter its biological activity and physical properties. This is typically achieved by reacting a halogenated phthalazine with a heterocyclic nucleophile.

Nitrogen-Containing Heterocycles: The SNAr reaction of 1-chlorophthalazine (B19308) derivatives with nitrogen-containing heterocycles is a versatile method for creating fused or substituted systems. For example, the reaction of 1-chlorophthalazine with hydrazine derivatives can lead to the formation of triazolophthalazines. The synthesis of various nitrogen-containing fused heterocycles has been achieved using polyethylene (B3416737) glycol (PEG-400) as a green solvent, showcasing an environmentally friendly approach to these substitutions. nih.gov

Oxygen-Containing Heterocycles: The introduction of oxygen-containing heterocycles can be accomplished through the reaction of a halogenated phthalazine with a suitable oxygen nucleophile. For instance, the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with sodium methoxide (B1231860) yields the corresponding 1-methoxy derivative. longdom.org The synthesis of more complex oxygen-containing heterocyclic systems can be envisioned through similar SNAr methodologies.

An example of the introduction of an oxygen-containing substituent is provided in Table 2.

| Starting Material | Reagent | Product | Reference |

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Sodium Methoxide | 1-Methoxy-4-(4-phenoxyphenyl)phthalazine | longdom.org |

Table 2: Example of Introduction of an Oxygen-Containing Substituent

Functionalization through Cross-Coupling Reactions

The functionalization of the phthalazine core, particularly at the 5-position, can be effectively achieved through modern cross-coupling reactions. These palladium-catalyzed reactions are indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org To utilize these methods for this compound, a precursor such as 5-bromo- or 5-chlorophthalazine (B11917268) would typically be required, where the halogen atom serves as a reactive handle for coupling.

Suzuki-Miyaura Coupling: This reaction is widely used for creating C-C bonds by coupling an organoboron compound with a halide. libretexts.orgmdpi.com For a 5-halophthalazine, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would yield a 5-aryl or 5-vinylphthalazine derivative. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields, especially with heteroaryl halides. nih.govnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A 5-halophthalazine could be reacted with various alkenes to introduce vinyl groups at the 5-position, providing a route to extended conjugated systems. libretexts.orgnih.gov The regioselectivity and stereoselectivity of the addition are key considerations in this synthesis. libretexts.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It represents a direct way to synthesize 5-amino-substituted phthalazine derivatives, which are important intermediates for further functionalization or as target molecules themselves. The reaction is known for its broad substrate scope, tolerating a wide variety of amines and aryl halides. libretexts.orgdiva-portal.org

Table 1: Overview of Cross-Coupling Reactions for Functionalizing the Phthalazine Core Note: These are generalized examples based on established cross-coupling methodologies. The substrate shown is a hypothetical 5-halophthalazine, a necessary precursor for these reactions.

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 5-Arylphthalazine |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tolyl)₃ | 5-Vinylphthalazine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-Aminophthalazine |

Formation of Fused Polycyclic Systems Incorporating Methoxyphthalazine

A significant area of phthalazine chemistry involves its use as a building block for constructing more complex, fused heterocyclic systems. These reactions often proceed through a phthalhydrazide intermediate. To generate fused systems bearing a methoxy group, the synthesis would commence with 5-methoxyphthalhydrazide, which can be prepared from the corresponding 5-methoxy-substituted phthalic acid derivative and hydrazine.

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones is a well-established multicomponent reaction. chemrevlett.comrsc.org These compounds are of significant interest due to their diverse pharmacological activities. chemrevlett.com The most common approach is a one-pot, three-component condensation of phthalhydrazide, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate. chemrevlett.comresearchgate.net To prepare a derivative with a methoxy group on the phthalazine core, 5-methoxyphthalhydrazide would be used as the starting material. A variety of catalysts, including ionic liquids and metal salts, have been employed to promote this reaction, often under green or solvent-free conditions. chemrevlett.comrsc.orgresearchgate.net

Table 2: Catalytic Systems for the Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives

| Catalyst | Solvent/Conditions | Key Features | Reference |

| [bmim]OH (ionic liquid) | Ethanol, 60 °C | Excellent yields (86-97%) in short reaction times. | chemrevlett.com |

| NiCl₂·6H₂O | Reflux | One-pot, four-component reaction from phthalimide. | mazums.ac.ir |

| TBBDA/PBBS | Solvent-free, 80-100 °C | Simple, mild, and efficient procedure. | rsc.org |

| Copper(II) acetate | Solvent-free, 80 °C | Eco-friendly catalyst, good to excellent yields. | researchgate.net |

The synthesis of 2H-indazolo[2,1-b]phthalazine-triones is another example of a multicomponent reaction that builds upon the phthalazine framework. orientjchem.orgresearchgate.net These fused polycyclic compounds are typically prepared through a one-pot condensation of phthalhydrazide, an aldehyde, and a cyclic dione (B5365651) like dimedone. orientjchem.orgresearchgate.net The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclodehydration sequence. orientjchem.org The use of 5-methoxyphthalhydrazide in this reaction would lead to the corresponding methoxy-substituted indazolo[2,1-b]phthalazine-trione. Various catalysts, including environmentally benign magnetic ionic liquids, have been developed to facilitate this transformation under solvent-free conditions. orientjchem.org

Table 3: Synthetic Approaches to 2H-Indazolo[2,1-b]phthalazine-triones

| Reactants | Catalyst/Conditions | Key Features | Reference |

| Aldehyde, Dimedone, Phthalhydrazide | PEG-MDIL, Solvent-free, 100 °C | Green synthesis, reusable magnetic ionic catalyst. | orientjchem.org |

| Aldehyde, Dimedone, Phthalhydrazide | p-Toluene sulfonic acid, Grinding | Solvent-free, short reaction times, simple operation. | researchgate.net |

| Aldehyde, Dimedone, Hydrazine Hydrate, Phthalic Anhydride | β-Cyclodextrin, Water, 80 °C | Green method, catalyst can be recovered and reused. | researchgate.net |

Targeted Synthesis of Chiral and Stereoselective Derivatives

The development of methods for the targeted synthesis of chiral and stereoselective phthalazine derivatives is crucial for applications in medicinal chemistry, where enantiomeric purity is often a prerequisite for desired biological activity. While specific examples for this compound are not extensively documented, established principles of asymmetric synthesis can be applied.

Stereoselective synthesis can be approached in several ways:

Use of Chiral Substrates: Incorporating a chiral aldehyde or another chiral building block in the multicomponent reactions described above (2.4.3.1 and 2.4.3.2) would lead to the formation of diastereomeric products, which may be separable.

Asymmetric Catalysis: Employing a chiral catalyst could induce enantioselectivity in the formation of a new stereocenter. For instance, in a cross-coupling reaction that creates a chiral center, a palladium complex with a chiral phosphine (B1218219) ligand could be used. researchgate.net

Diastereoselective Reactions: Modifications to the phthalazine ring can be designed to proceed with high diastereoselectivity. For example, the reaction of a nucleophile with a dialdehyde (B1249045) precursor can establish a tetrasubstituted cyclohexane (B81311) ring with a specific relative configuration, which can then be used to form a fused, stereodefined system. nih.gov Research on related heterocycles has shown that modifications at a chiral carbon within the ring can significantly impact biological activity, underscoring the importance of stereocontrol. researchgate.net

The synthesis of specific stereoisomers allows for the detailed study of structure-activity relationships, which is a fundamental aspect of drug discovery. nih.gov

Mechanistic Investigations and Reaction Dynamics of 5 Methoxyphthalazine

Reaction Pathway Elucidation in Methoxyphthalazine Synthesis

The synthesis of 5-methoxyphthalazine, like other phthalazine (B143731) derivatives, typically involves a cyclization reaction. A common route is the condensation of a suitably substituted precursor, such as 3-methoxyphthalic anhydride (B1165640) or related compounds, with hydrazine (B178648). longdom.org

Detailed Mechanistic Hypotheses for Cyclization Processes

The formation of the phthalazine ring from a precursor like 3-methoxyphthalic anhydride and hydrazine is hypothesized to proceed through a multi-step mechanism. The initial step is likely a nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate. Subsequent intramolecular condensation between the remaining carbonyl group and the terminal nitrogen of the hydrazide moiety, followed by dehydration, would then lead to the formation of the heterocyclic phthalazine ring.

The presence of the electron-donating methoxy (B1213986) group at the 5-position is expected to influence the electron density of the aromatic ring and the reactivity of the carbonyl groups. This can affect the rate and regioselectivity of the initial nucleophilic attack by hydrazine. Computational studies on related systems, such as the cyclization of substituted phthalanilic acids, suggest that the reaction can proceed through a concerted mechanism involving a transition state stabilized by solvent molecules. However, specific computational or detailed kinetic studies on the cyclization to form this compound are not extensively documented in the reviewed literature.

Identification and Characterization of Transient Intermediates

The direct experimental observation and characterization of transient intermediates in the synthesis of this compound are challenging due to their typically short lifetimes. Spectroscopic techniques such as rapid-scan NMR or stopped-flow UV-Vis spectroscopy could potentially be employed to detect and characterize these fleeting species. However, published research providing specific spectroscopic data for intermediates in the synthesis of this compound is scarce. The proposed intermediates, such as the initial ring-opened hydrazide, remain largely hypothetical based on established reaction mechanisms for similar heterocyclic formations.

Intrinsic Reactivity Profiles of the this compound Core

The reactivity of the this compound core is dictated by the interplay of the electron-deficient diazine ring and the electron-donating methoxy group on the benzene (B151609) ring.

Electrophilic and Nucleophilic Substitution Preferences on the Phthalazine Ring

Electrophilic Substitution: The phthalazine nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of the strongly activating methoxy group at the 5-position is expected to direct incoming electrophiles to the ortho and para positions relative to it. libretexts.org Therefore, electrophilic attack on this compound is predicted to occur preferentially at the C-6 and C-8 positions of the benzene ring. The electron-donating nature of the methoxy group can help to overcome the inherent deactivation of the ring system, making substitution more feasible than on the unsubstituted phthalazine. researchgate.netcardiff.ac.uknih.govyoutube.com

| Substitution Type | Predicted Position of Attack | Influence of Methoxy Group |

| Electrophilic | C-6, C-8 | Activating, Ortho, Para-directing |

| Nucleophilic | C-1, C-4 | Deactivating (overall) |

Oxidation and Reduction Chemistry of the Diazine Moiety

Oxidation: The diazine moiety of the phthalazine ring can be susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the benzene ring in the parent phthalazine, yielding pyridazine-dicarboxylic acid. masterorganicchemistry.com In the case of this compound, the methoxy group itself could also be susceptible to oxidation under harsh conditions. However, under controlled conditions, N-oxidation of the diazine nitrogens to form N-oxides is a possible outcome. Specific studies on the oxidation of this compound are limited, but it is expected that the reaction would be influenced by the electronic effects of the methoxy group. science.govsciforum.netgoogle.com

Reduction: The diazine part of the phthalazine ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of such heterocyclic systems. Depending on the catalyst and reaction conditions, this can lead to the formation of dihydro- or tetrahydrophthalazine derivatives. The presence of the methoxy group is not expected to interfere with the reduction of the diazine ring. Specific electrochemical studies, such as cyclic voltammetry, on this compound would provide valuable data on its reduction potentials. researchgate.net

| Reaction | Reagent/Condition | Potential Product(s) |

| Oxidation | KMnO₄ (harsh) | Ring cleavage products |

| Oxidation | Peroxy acids (mild) | N-oxides |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Dihydro- or Tetrahydro-5-methoxyphthalazine |

Investigation of Ring-Opening and Rearrangement Processes

Phthalazine derivatives can undergo ring-opening and rearrangement reactions under specific conditions. For instance, thermal rearrangement of certain substituted phthalazines to form quinazolines has been reported. researchgate.net This process is thought to proceed through a complex mechanistic pathway involving bond cleavage and reformation. The influence of a methoxy group at the 5-position on the feasibility and outcome of such a rearrangement has not been specifically detailed in the available literature.

Acid-catalyzed ring-opening of heterocyclic systems is also a known phenomenon. youtube.commasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com For this compound, strong acidic conditions could potentially lead to the cleavage of the diazine ring. The methoxy group, being an ether, is generally stable to acid but could be cleaved under very harsh conditions. Photochemical rearrangements of related nitrogen-containing heterocyclic compounds have also been observed, suggesting that this compound might undergo interesting transformations upon irradiation. researchgate.netrsc.org However, specific studies on the ring-opening and rearrangement reactions of this compound are not well-documented.

Catalytic Roles in this compound Transformations

The transformation of the phthalazine core, and by extension this compound, is greatly facilitated by catalytic methods. These methods offer efficient and selective pathways for bond formation and functionalization, which are often challenging to achieve through classical synthetic routes. Both transition metal catalysis and organocatalysis have emerged as powerful tools for modifying the phthalazine structure.

Transition metal catalysis is a dominant strategy for the functionalization of phthalazine derivatives. rsc.orgnih.gov Catalysts based on palladium, rhodium, ruthenium, and iridium have been successfully employed for various bond-forming reactions, including C-C, C-N, and C-X (where X is a heteroatom) bond formations. rsc.orgresearchgate.netresearchgate.net These transformations often proceed through the activation of C-H bonds, a strategy that allows for the direct introduction of new functional groups onto the phthalazine core without the need for pre-functionalized substrates. elsevierpure.comrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly noteworthy for their versatility in creating carbon-carbon bonds. scispace.comnih.gov For instance, chlorophthalazines can be coupled with a variety of aromatic heterocycles in the presence of a palladium catalyst. scispace.com While specific examples for 5-methoxy-substituted chlorophthalazine are not explicitly detailed in the literature, the general applicability of these methods to the phthalazine scaffold is well-established.

Rhodium and ruthenium catalysts have been instrumental in the C-H activation and subsequent annulation of phthalazinone systems, which are structurally related to phthalazines. rsc.orgresearchgate.netresearchgate.net These reactions often utilize a directing group to achieve high regioselectivity. In the context of this compound, the nitrogen atoms of the phthalazine ring could potentially act as directing groups to guide the metal catalyst to specific C-H bonds. Recent research has also highlighted the use of iridium catalysts for the atroposelective C-H borylation of phthalazine heterobiaryls, a reaction that introduces both a boron functional group and chirality. acs.org

The table below summarizes representative examples of transition metal-catalyzed transformations on the phthalazine and phthalazinone core, which are expected to be applicable to this compound.

| Substrate | Catalyst/Reagents | Reaction Type | Product | Yield (%) | Ref |

| 4-Arylphthalazin-1(2H)-one | [Rh(Cp*)Cl2]2, AgSbF6 | C-H Alkynylation | Mono-/dialkynylated 4-arylphthalazin-1(2H)-one | N/A | researchgate.net |

| Phthalazine-1,4-dione | Pd(OAc)2, K2CO3 | C-H Sulfonylation | Ortho-sulfonylated phthalazine-1,4-dione | N/A | researchgate.net |

| 1,4-Dichlorophthalazine | [Ir(OMe)(COD)]2, 2-aminopyridine (B139424) | C-H Borylation | Atropisomeric 2-aryl-borylated heterobiaryls | up to 82 | acs.org |

| 2-Halomethyl benzoates, paraformaldehyde, aryl hydrazines | Palladium catalyst | One-pot synthesis | Phthalazinones | Good | acs.org |

This table presents data for the general phthalazine/phthalazinone scaffold, as specific data for this compound is not available.

In addition to transition metal catalysis, organocatalysis has emerged as a complementary and powerful approach for the transformation of phthalazines. thieme-connect.comacs.org Organocatalysis avoids the use of often toxic and expensive heavy metals, offering a more sustainable and environmentally benign alternative.

A significant advancement in this area is the asymmetric dearomatization of phthalazines. acs.org This process, enabled by anion-binding catalysis using chiral thiourea (B124793) derivatives as hydrogen-bond donor organocatalysts, allows for the enantioselective synthesis of 1,2-dihydrophthalazines. The reaction involves the nucleophilic addition of silyl (B83357) ketene (B1206846) acetals to an in situ generated N-acyl-phthalazinium species. acs.org This methodology provides access to chiral building blocks that are valuable for the synthesis of biologically active molecules. acs.org

Furthermore, organocatalysts have been employed in multicomponent reactions to construct complex phthalazine derivatives. thieme-connect.comnih.gov For example, a nano-ferrite supported glutathione (B108866) organocatalyst has been shown to effectively promote the reaction of phthalic anhydride, hydrazine hydrate (B1144303), aldehydes, and active methylene (B1212753) compounds to yield functionalized phthalazines under solvent-free conditions. thieme-connect.com Light-driven, catalyst-free approaches have also been developed, merging domino reactions to access phthalazine derivatives in a one-pot process. scispace.com

The table below provides an overview of organocatalytic transformations involving the phthalazine core.

| Substrate | Catalyst/Reagents | Reaction Type | Product | Yield (%) | Ref |

| Phthalazine | Chiral thiourea, Benzoyl chloride, Silyl ketene acetal | Asymmetric Dearomatization | 1,2-Dihydrophthalazines | Moderate to good | acs.org |

| Phthalic anhydride, Hydrazine hydrate, Aldehyde, Active methylene compound | Nano-ferrite supported glutathione | Multicomponent reaction | Phthalazine derivatives | up to 97 | thieme-connect.com |

| o-Methyl benzophenones, Di-tert-butyl azodicarboxylate | Light (catalyst-free) | Domino reaction | 1-Aryl-phthalazines | up to 66 | scispace.com |

This table presents data for the general phthalazine scaffold, as specific data for this compound is not available.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 5-Methoxyphthalazine. It provides precise information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the complete elucidation of the molecular skeleton and the study of dynamic processes.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for assigning the proton (¹H) and carbon (¹³C) signals of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the methoxy (B1213986) group protons (a singlet, typically around 3.9-4.1 ppm) and distinct signals for each of the five aromatic protons on the phthalazine (B143731) core.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), it can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. emerypharma.com The methoxy carbon signal is typically found around 55-62 ppm, with its exact position being sensitive to its steric environment. nih.govresearchgate.net

2D NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com For this compound, COSY would reveal correlations between adjacent aromatic protons (e.g., H-6 with H-7, and H-7 with H-8), helping to trace the connectivity within the benzene (B151609) ring portion of the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.com It is invaluable for definitively assigning carbon resonances based on their attached, and often more easily assigned, protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). creative-biostructure.comprinceton.edu This is critical for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the methoxy protons to the C-5 carbon, unequivocally confirming the position of the methoxy group. It would also help assign the quaternary carbons that show no signal in an HSQC spectrum. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu A key expected correlation in this compound would be between the methoxy group protons and the proton at the C-4 position, providing definitive proof of the substituent's location and information on its preferred conformation.

Illustrative NMR Data for this compound This table represents predicted chemical shifts based on known values for similar structural motifs. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| 1 | ~9.4 | ~152.0 | HMBC to H-8 |

| 4 | ~9.2 | ~145.0 | HMBC to H-6; NOESY to OCH₃ |

| 5 | - | ~160.0 | HMBC from OCH₃ |

| 6 | ~7.5 | ~120.0 | COSY with H-7; HSQC to C-6 |

| 7 | ~7.9 | ~135.0 | COSY with H-6, H-8; HSQC to C-7 |

| 8 | ~8.1 | ~128.0 | COSY with H-7; HSQC to C-8 |

| 4a | - | ~125.0 | HMBC from H-6, H-8 |

| 8a | - | ~130.0 | HMBC from H-1, H-7 |

NMR spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. By acquiring spectra at regular intervals, researchers can track the consumption of reactants and the formation of products. For the synthesis of this compound, for example, from a precursor like 5-chlorophthalazine (B11917268) and sodium methoxide (B1231860), one could monitor the reaction progress by observing the disappearance of the starting material's aromatic signals and the simultaneous appearance of new signals corresponding to the product. The emergence of the sharp singlet for the methoxy group protons would be a particularly clear indicator of product formation. This data allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions without the need for sample isolation.

While this compound is achiral, NMR is crucial for analyzing its conformational dynamics, particularly the rotation of the methoxy group around the C5-O bond. auremn.org.br The orientation of the methoxy group relative to the plane of the phthalazine ring can influence the molecule's electronic properties and interactions.

The ¹³C NMR chemical shift of the methoxy carbon is highly sensitive to its conformation. nih.gov For aromatic methoxy groups, a chemical shift of approximately 56 ppm is typical when the group is largely coplanar with the aromatic ring, allowing for conjugation of the oxygen's lone pairs. However, if steric hindrance from adjacent substituents forces the methoxy group to rotate out of the plane, the ¹³C chemical shift can be deshielded to ~62 ppm. nih.govresearchgate.net This deshielding effect is not primarily due to changes in electron conjugation but is related to alterations in the virtual molecular orbital space upon rotation. nih.gov

Furthermore, variable temperature NMR studies can be employed to investigate the energy barrier to this rotation. copernicus.org At low temperatures, if the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, these signals would broaden and coalesce into a single time-averaged signal, allowing for the calculation of the rotational energy barrier. copernicus.org NOESY experiments can provide further evidence for the predominant conformation in solution by measuring the through-space distance between the methoxy protons and adjacent protons on the ring system. copernicus.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with extremely high accuracy (typically to within 5 ppm). mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula. researchgate.netresearchgate.net For this compound, HRMS would be used to verify its molecular formula, C₉H₈N₂O. By comparing the experimentally measured exact mass to the theoretically calculated mass, researchers can confirm the elemental composition with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O |

| Calculated Exact Mass ([M+H]⁺) | 161.07094 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected, fragmented, and then the fragments are analyzed. ijcap.in This process provides detailed structural information by revealing how a molecule breaks apart. youtube.com In an MS/MS experiment, the molecular ion ([M+H]⁺) of this compound would be isolated (the precursor ion) and then subjected to fragmentation, often through collision-induced dissociation. youtube.com The resulting fragment ions (product ions) are then detected.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, a plausible fragmentation pathway would involve initial losses from the methoxy group, such as the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). Subsequent fragmentation could involve the cleavage of the heterocyclic ring, for instance, by losing a molecule of hydrogen cyanide (HCN, 27 Da). Analyzing these fragmentation pathways helps to confirm the structure elucidated by NMR and can be used to differentiate it from its isomers. nih.govnih.gov

Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺) This table represents plausible fragmentation pathways. The relative abundance of fragments can vary depending on instrumental conditions.

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 161.07 | 146.05 | •CH₃ (15 Da) | [M+H-CH₃]⁺ |

| 161.07 | 131.06 | CH₂O (30 Da) | [M+H-CH₂O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. This absorption pattern provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of its key structural features: the phthalazine ring system and the methoxy substituent. The analysis of the vibrational frequencies allows for the identification of specific bonds and their environment within the molecule.

Key Functional Group Vibrations:

Aromatic C-H Stretching: The presence of the benzene ring in the phthalazine structure gives rise to C-H stretching vibrations typically observed in the region of 3100-3000 cm⁻¹. researchgate.net

C=N Stretching: The carbon-nitrogen double bonds within the pyridazine (B1198779) ring of the phthalazine system exhibit characteristic stretching vibrations. For a related compound, 4-[(4`-methoxy) phenyl] phthalazin-2-(1H) one, a C=N stretching band was observed at 1665 cm⁻¹. Similar absorptions are expected for this compound.

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region.

C-O (Ether) Stretching: The methoxy group (-OCH₃) is a key feature of this compound. The C-O stretching vibration for aryl ethers is typically strong and appears in the range of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

CH₃ Bending: The methyl group of the methoxy substituent will also show characteristic bending vibrations.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=N Stretch | ~1665 | Medium |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Strong |

| CH₃ Bend | ~1450 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The phthalazine ring system, with its conjugated π-electron system, acts as a strong chromophore.

The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy molecular orbital (often the Lowest Unoccupied Molecular Orbital, LUMO). For molecules like this compound, the primary electronic transitions are π → π* and n → π*.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions resulting in strong absorption bands.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen atoms, to a π* antibonding orbital. These are generally lower in energy and have a lower molar absorptivity compared to π → π* transitions.

The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of substituents. The methoxy group (-OCH₃), being an auxochrome, can cause a bathochromic shift (shift to longer wavelength) of the λmax due to its electron-donating nature, which extends the conjugation.

UV-Vis spectroscopy is also a valuable tool for purity assessment. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the λmax, the concentration of this compound can be determined, and the presence of impurities may be indicated by additional absorption bands or shifts in the λmax.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 400 | High |

| n → π | >300 | Low |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, by-products, and degradants, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of such heterocyclic compounds.

In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. For phthalazine and its derivatives, a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is often effective. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of the mobile phase can be adjusted to optimize the retention time and resolution of this compound. Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to effectively separate compounds with a wide range of polarities.

A variety of detection methods can be coupled with HPLC for the analysis of this compound:

UV-Vis Detector: Given that this compound possesses a strong chromophore, a UV-Vis detector is a highly suitable and common choice. The detection wavelength should be set at the λmax of the compound to achieve maximum sensitivity.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides not only quantitative data but also structural information, enabling the identification of impurities and degradation products with high specificity and sensitivity.

Interactive Data Table: General HPLC Parameters for Analysis of Phthalazine Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate, acetate) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (at λmax) or Mass Spectrometry |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC may be possible if the compound possesses sufficient volatility and thermal stability to be vaporized without decomposition in the GC inlet.

If this compound has low volatility, derivatization may be necessary to convert it into a more volatile and thermally stable analogue. This process involves a chemical reaction to modify a functional group of the analyte.

When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification of the components of a mixture. The mass spectrum of each separated component serves as a molecular fingerprint, allowing for structural elucidation.

The suitability of GC for the analysis of this compound would require experimental evaluation of its thermal properties.

Computational and Theoretical Investigations of 5 Methoxyphthalazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule at the electronic level.

Future DFT studies on 5-Methoxyphthalazine would involve optimizing its ground-state geometry to determine key structural parameters such as bond lengths and angles. From this optimized structure, a wealth of information about its electronic properties could be derived.

Key reactivity descriptors that would be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

A hypothetical data table for such calculations is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Electronegativity (χ) | Data not available | eV |

| Chemical Hardness (η) | Data not available | eV |

DFT calculations are also highly effective in predicting spectroscopic data, which can aid in the experimental characterization of a compound.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would be instrumental in assigning the peaks in an experimental spectrum, confirming the molecular structure.

IR Spectroscopy: The calculation of vibrational frequencies would predict the positions of absorption bands in the infrared spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of particular bonds.

A prospective data table for predicted spectroscopic parameters is shown below.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C1 Chemical Shift | Data not available |

| ¹³C NMR | C4 Chemical Shift | Data not available |

| ¹³C NMR | C5 Chemical Shift | Data not available |

| ¹H NMR | H6 Chemical Shift | Data not available |

| IR | C-O Stretch | Data not available cm⁻¹ |

For any chemical reaction involving this compound, computational methods could be used to map out the entire reaction pathway. This would involve identifying the structures of all intermediates and, crucially, the transition states that connect them. By calculating the energy of each of these species, a reaction energy profile can be constructed, allowing for the determination of activation energies and reaction thermodynamics. This provides deep insight into the feasibility and kinetics of a proposed reaction mechanism.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the static properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of a molecule over time, including its flexibility and interactions with its environment.

An MD simulation of this compound would reveal its dynamic behavior. A key aspect would be the conformational flexibility, particularly the rotation around the bond connecting the methoxy (B1213986) group to the phthalazine (B143731) ring. The simulation would show the preferred orientations of this group and the energy barriers between different conformations. This is important for understanding how the molecule might fit into a receptor site or pack in a crystal lattice.

By simulating this compound in the presence of other molecules or in a solvent box, the nature of its intermolecular interactions can be studied. This could include hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules, and van der Waals forces. Understanding these interactions is critical for predicting its physical properties, such as solubility and melting point. Furthermore, simulations in different solvents would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. eurekaselect.com These models are instrumental in predicting the efficacy of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

Development of Predictive Models for Biological Efficacy (in vitro)

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on related phthalazine derivatives have demonstrated the utility of this approach. For instance, QSAR models have been successfully developed for various heterocyclic compounds to predict their in vitro biological efficacy, such as anticancer or antimicrobial activities. nih.govf1000research.com

The development of a predictive QSAR model for a series of phthalazine derivatives would typically involve the following steps:

Data Set Compilation: A dataset of phthalazine analogs with experimentally determined in vitro biological activities (e.g., IC₅₀ values) against a specific biological target would be gathered.

Descriptor Calculation: A wide array of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) parameters, would be calculated for each molecule in the dataset. researchgate.net

Model Generation: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity. nih.gov

Model Validation: The predictive power and robustness of the generated QSAR model are rigorously assessed using internal and external validation techniques. nih.gov

For a hypothetical series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a target like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis.

Table 1: Hypothetical Data for QSAR Model Development of this compound Analogs against VEGFR-2

| Compound | Substituent at C8 | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| This compound | -H | 5.2 | 5.5 |

| 8-Chloro-5-methoxyphthalazine | -Cl | 2.8 | 3.0 |

| 5-Methoxy-8-methylphthalazine | -CH₃ | 4.1 | 4.3 |

| 5,8-Dimethoxyphthalazine | -OCH₃ | 3.5 | 3.7 |

| 8-Amino-5-methoxyphthalazine | -NH₂ | 6.1 | 5.9 |

This table is illustrative and based on general principles of QSAR; the data is not from a specific experimental study on these exact compounds.

Identification of Key Structural Features Influencing Activity

Through the analysis of a validated QSAR model, key structural features that significantly influence the biological activity of this compound derivatives can be identified. The coefficients of the descriptors in the QSAR equation reveal the positive or negative impact of each property on the activity. For instance, a positive coefficient for a steric descriptor might suggest that bulkier substituents at a particular position enhance activity, while a negative coefficient for a lipophilicity descriptor could indicate that more polar compounds are favored. This information is crucial for the rational design of new, more potent analogs. researchgate.net

In Silico Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand the interactions between a ligand, such as this compound, and its biological target at the molecular level.

Prediction of Binding Affinities and Modes with Biomolecular Targets

Molecular docking simulations can predict the binding affinity, typically expressed as a docking score or binding energy, and the binding mode of a ligand within the active site of a target protein. Studies on phthalazine derivatives have shown their potential to inhibit various protein kinases, such as VEGFR-2. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the active site of the protein, and various conformations and orientations are sampled. The most favorable binding pose is identified based on a scoring function that estimates the binding free energy.

Table 2: Predicted Binding Affinities of Phthalazine Derivatives with the VEGFR-2 Active Site (PDB ID: 4ASD)

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Phthalazine Derivative 2g | -9.5 | Cys919, Asp1046, Glu885 |

| Phthalazine Derivative 4a | -9.2 | Cys919, Asp1046, Hie1026 |

| Sorafenib (Reference) | -10.1 | Cys919, Glu885, Asp1046 |

| This compound (Hypothetical) | -7.8 | Cys919, Leu840 |

Data for derivatives 2g and 4a are adapted from a study on phthalazine derivatives. nih.gov The data for this compound is hypothetical and for illustrative purposes.

These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. For this compound, the methoxy group could potentially form hydrogen bonds with amino acid residues in the active site, thereby influencing its binding affinity.

Analysis of Ligand-Receptor Interaction Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this interaction over time. MD simulations can be used to assess the stability of the docked pose and to identify subtle conformational changes in both the ligand and the protein upon binding. These simulations provide a more realistic representation of the physiological environment and can help to refine the understanding of the binding mechanism. escholarship.org

Structure-Metabolism Relationships (SMR) through Computational Approaches

Understanding the metabolic fate of a compound is a critical aspect of drug development. In silico tools can predict the likely metabolic pathways of a molecule, identifying potential sites of metabolism and the resulting metabolites. eurekaselect.comnih.gov

For this compound, computational models can predict which cytochrome P450 (CYP) isoforms are likely to be responsible for its metabolism. The methoxy group is a common site for O-demethylation by CYP enzymes. Additionally, the phthalazine ring itself could be susceptible to oxidation at various positions. Predicting these metabolic pathways early in the drug discovery process can help in designing compounds with improved metabolic stability. researchgate.netumpr.ac.id

Table 3: Predicted Sites of Metabolism for this compound

| Potential Metabolic Reaction | Predicted Metabolite | Key CYP Isoforms |

| O-Demethylation | 5-Hydroxyphthalazine | CYP2D6, CYP3A4 |

| Aromatic Hydroxylation | This compound-8-ol | CYP1A2, CYP2C9 |

| N-Oxidation | This compound N-oxide | CYP3A4 |

This table is based on common metabolic transformations of similar chemical moieties and is for illustrative purposes.

Predicting Sites of Metabolism for Aza-Aromatic Compounds (in vitro metabolic fate)

The prediction of metabolic pathways for novel compounds, including aza-aromatic structures like this compound, can be effectively guided by computational models. nih.gov These models often utilize knowledge-based expert systems and machine learning approaches that have been trained on large datasets of known metabolic transformations. nih.govresearchgate.net For heterocyclic aromatic amines (HAAs), which share structural similarities with this compound, integrative computational workflows have been developed to predict their biotransformation. nih.govresearchgate.net These methods first generate a network of potential metabolites and then use various site of metabolism (SOM) prediction tools to refine these networks. nih.govresearchgate.net

Computational tools such as MetaSite, for example, are used to predict the most probable sites of metabolism for new chemical entities. researchgate.net These programs analyze the structure of a compound and, based on reactivity and accessibility to metabolic enzymes like cytochrome P450 (CYP), highlight "metabolic soft spots." researchgate.netnih.gov For this compound, the likely primary sites of metabolism would be the methoxy group and the aromatic rings. The nitrogen atoms in the phthalazine ring system influence the electronic properties of the molecule, potentially directing metabolism to specific positions on the carbocyclic ring.

Based on general principles of aromatic and heteroaromatic metabolism, the following table outlines the predicted sites of metabolism for this compound.

| Predicted Site of Metabolism | Metabolic Reaction | Predicted Metabolite |

| Methoxy Group | O-demethylation | 5-Hydroxyphthalazine |

| Phthalazine Ring (Carbon atoms) | Aromatic Hydroxylation | Methoxy-hydroxypthalazine isomers |

| Phthalazine Ring (Nitrogen atoms) | N-oxidation | This compound N-oxide |

This table is predictive and based on computational models for related aza-aromatic compounds.

Understanding Electronic and Steric Factors Governing Metabolic Susceptibility

The susceptibility of a particular site on a molecule to metabolic attack is governed by a combination of electronic and steric factors. nih.gov For this compound, the electron-donating nature of the methoxy group and the electron-withdrawing effect of the nitrogen atoms in the phthalazine ring are key determinants of its metabolic profile.

The methoxy group is a well-known "soft spot" for metabolism, often undergoing O-demethylation. nih.gov This process is electronically favored as the oxygen atom is electron-rich and accessible to CYP enzymes. The resulting phenolic metabolite can then be further conjugated and excreted. Studies on other methoxy-substituted aromatic compounds have consistently shown O-demethylation to be a major metabolic pathway. nih.gov

The phthalazine ring itself presents several possibilities for metabolism. The nitrogen atoms decrease the electron density of the aromatic system, making it more susceptible to certain types of metabolic reactions. However, the precise location of hydroxylation on the carbocyclic ring will be influenced by the interplay between the activating effect of the methoxy group and the deactivating/directing effects of the fused pyridine (B92270) ring. Computational models can calculate the electron density at each position, with more electron-rich carbons being more susceptible to electrophilic attack by CYP enzymes. Steric hindrance can also play a role; bulky substituent groups can shield nearby atoms from enzymatic metabolism. In the case of this compound, the positions adjacent to the methoxy group may be sterically hindered to some extent.

The following table summarizes the electronic and steric factors influencing the predicted metabolic susceptibility of this compound.

| Site | Electronic Factors | Steric Factors | Predicted Metabolic Likelihood |

| Methoxy Group (O-demethylation) | Electron-rich oxygen, activated by the aromatic system. | Generally accessible. | High |

| C-8 | Potentially activated by the methoxy group (para position). | Relatively unhindered. | Moderate |

| C-6 | Potentially activated by the methoxy group (ortho position). | May experience some steric hindrance from the adjacent methoxy group. | Moderate to Low |

| C-7 | Influenced by both the methoxy group and the fused pyridine ring. | Relatively unhindered. | Moderate |

| Ring Nitrogens (N-oxidation) | Electron-rich lone pairs on nitrogen atoms. | Generally accessible. | Possible |

This table represents a theoretical analysis based on general principles of drug metabolism and computational predictions for related structures.

Investigation of Biological Activities: in Vitro and Mechanistic Explorations

Enzyme Inhibition Studies and Target Validation (in vitro)

The core phthalazine (B143731) structure has been utilized as a scaffold to design inhibitors for a wide array of enzymatic targets, demonstrating its versatility in drug discovery.

While specific data on 5-Methoxyphthalazine's activity against phosphodiesterase 5 (PDE5) is not prominent, research has been conducted on related structures, particularly targeting phosphodiesterase type IV (PDE4). A series of 6-methoxy-1,4-disubstituted phthalazine derivatives were synthesized and evaluated as potent PDE4 inhibitors. nih.govresearcher.life These compounds were designed to replace the cyclopentyloxy moiety common in analogues of the well-known PDE4 inhibitor, Rolipram. nih.govnih.gov Further studies on 2-substituted phthalazinone derivatives identified them as potent PDE4 inhibitors that also demonstrated the ability to suppress the production of the pro-inflammatory cytokine TNF-α. osf.io

Table 1: PDE4 Inhibition by Phthalazine Derivatives

| Compound Class | Target | Activity Noted | Reference(s) |

|---|---|---|---|

| 6-methoxy-1,4-disubstituted phthalazines | PDE4 | Potent in vitro inhibition | nih.govresearcher.life |

The phthalazinone core is a key feature in several potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair. osf.io Two series of compounds, 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones, were evaluated for their inhibitory activity against PARP-1. osf.io One compound from these series emerged as a highly potent PARP-1 inhibitor with an IC50 value of 97 nM, which was more potent than the reference inhibitor Olaparib (IC50 = 139 nM) in the same study. osf.io More recent research into novel phthalazinone derivatives has yielded even more potent inhibitors, with some compounds showing IC50 values of less than 0.2 nM against the PARP-1 enzyme. nih.gov

Table 2: PARP-1 Inhibition by Phthalazinone Derivatives

| Compound Series | Most Potent Compound's IC50 | Reference Compound | Reference IC50 | Reference(s) |

|---|---|---|---|---|

| 4-Phenyl/Benzylphthalazin-1-ones | 97 nM | Olaparib | 139 nM | osf.io |

| Dithiocarbamate-containing Phthalazinones (DLC-1-6) | <0.2 nM | - | - | nih.gov |

Aldose reductase (AR) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.govnih.gov The phthalazine scaffold has been successfully incorporated into potent AR inhibitors. Zopolrestat, a phthalazinone derivative, was investigated in clinical studies as an aldose reductase inhibitor for preventing diabetic complications like retinopathy and neuropathy. nih.gov